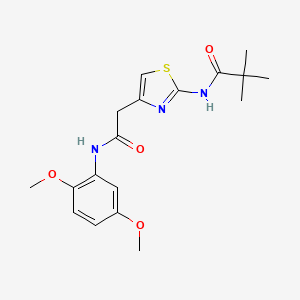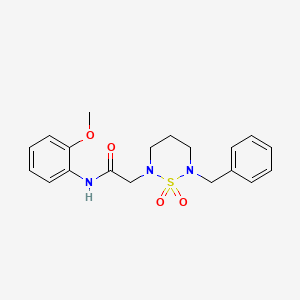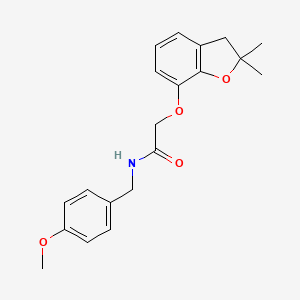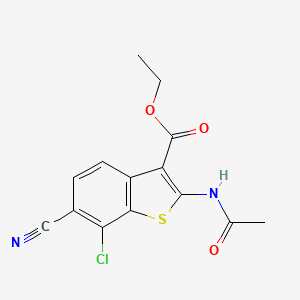![molecular formula C18H21N5O4 B11280160 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11280160.png)
4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrazolopyrimidines: Other compounds in this class share the tetrazole-pyrimidine core structure but differ in the attached functional groups.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety but different substituents on the aromatic ring.
Uniqueness: 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(5-methyl-6-pentoxycarbonyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
InChI |
InChI=1S/C18H21N5O4/c1-3-4-5-10-27-17(26)14-11(2)19-18-20-21-22-23(18)15(14)12-6-8-13(9-7-12)16(24)25/h6-9,15H,3-5,10H2,1-2H3,(H,24,25)(H,19,20,22) |
InChI Key |
VPBQVKMFWFZBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11280083.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)


![N-(3-methoxybenzyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B11280100.png)
![1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11280109.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280128.png)
![Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11280138.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11280141.png)
![5-amino-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280149.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol](/img/structure/B11280151.png)


